3-Methoxy-4-nitrobenzaldehyde
Overview
Description
3-Methoxy-4-nitrobenzaldehyde is a chemical compound with the CAS Number: 80410-57-7. It has a molecular weight of 181.15 . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound is solid in physical form .
Synthesis Analysis
The synthesis of novel Schiff bases of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde has been reported . The synthesis involves the reaction of 3-methoxy-4-methylbenzoyl chloride with 2,6-lutidine and palladium on carbon in tetrahydrofuran (THF) under an atmosphere of hydrogen.Molecular Structure Analysis
The InChI code for this compound is 1S/C8H7NO4/c1-13-8-4-6 (5-10)2-3-7 (8)9 (11)12/h2-5H,1H3 .Chemical Reactions Analysis
The compound is involved in the formation of Schiff bases, which are formed by the condensation of primary amines with carbonyl compounds such as aldehydes or ketones . It also reacts with 3-bromo-benzohydrazide in methanol to yield (E)-3-bromo- N′ - (4-hydroxy-3-nitrobenzylidene)benzohydrazide .Physical and Chemical Properties Analysis
This compound is a solid compound . It is stored in an inert atmosphere at temperatures between 2-8°C . The compound has a molecular weight of 181.15 .Scientific Research Applications
Chemical Synthesis and Structural Analysis
Synthesis of Analog Compounds : 3-Methoxy-4-nitrobenzaldehyde has been used in the preparation of various analog compounds. For instance, Ren and Jian (2008) synthesized 4-Methoxy-N-(2-nitrobenzylidene)aniline by reacting 2-nitrobenzaldehyde with 4-methoxybenzenamine (Xiao-Yan Ren & F. Jian, 2008).
Polymorphism Studies : The compound has been a subject of polymorphism studies. Wishkerman et al. (2006) investigated the polymorphism in 4-methoxy-3-nitrobenzaldehyde, revealing insights into its crystal structures (Sara Wishkerman, J. Bernstein, & P. Stephens, 2006).
Vibrational Spectroscopy and Molecular Structure
- Vibrational Spectra Analysis : The vibrational spectra of related compounds, like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, have been analyzed. Nataraj et al. (2011) used Fourier transform infrared spectroscopy (FT-IR) and FT-Raman measurements for this purpose (A. Nataraj, V. Balachandran, & T. Karthick, 2011).
Atmospheric Chemistry
- Atmospheric Reactions : In atmospheric chemistry, Liu et al. (2017) studied the heterogeneous reaction of coniferyl alcohol with NO3 radicals, identifying products like 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, which informs on the chemical behaviors of wood smoke emissions in the atmosphere (Changgeng Liu, Xiaoying Wen, & Bin Wu, 2017).
Photocatalysis and Oxidation Studies
- Photocatalytic Oxidation : Marotta et al. (2013) evaluated the photocatalytic oxidation of methoxybenzyl alcohols, including compounds similar to this compound, in the presence of Cu(II) under solar simulated light (R. Marotta, I. D. Somma, D. Spasiano, R. Andreozzi, & V. Caprio, 2013).
Biochemical Applications
- COMT Inhibitors : Pérez et al. (1992) synthesized a series of nitro derivatives of hydroxymethoxybenzaldehyde and tested them as inhibitors of catechol-O-methyltransferase (COMT), a key enzyme in dopamine metabolism (R. A. Pérez, E. Fernández‐Álvarez, O. Nieto, & F. J. Piedrafita, 1992).
Synthetic Chemistry and Material Science
- Material Synthesis : Research in material science often utilizes derivatives of this compound. For example, synthesis of benzo-substituted phthalazines from 2-Nitro-5-methoxybenzaldehyde has been reported, highlighting its utility in creating potential DNA intercalators (P. G. Tsoungas & M. Searcey, 2001).
Safety and Hazards
The compound is classified as a hazard under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using personal protective equipment .
Mechanism of Action
Target of Action
It’s known that similar compounds have shown antitumor activity, suggesting potential targets could be cellular components involved in tumor growth and proliferation .
Mode of Action
It’s known that similar compounds can undergo nucleophilic substitution reactions . This involves the compound interacting with its targets, leading to changes in the target’s structure and function .
Biochemical Pathways
Similar compounds have been found to affect tumor pathways . This suggests that 3-Methoxy-4-nitrobenzaldehyde may also interact with these pathways, leading to downstream effects such as inhibition of tumor growth .
Pharmacokinetics
These properties can impact the bioavailability of the compound, influencing its effectiveness .
Result of Action
Similar compounds have shown strong antitumor activity . This suggests that this compound may also have potential antitumor effects .
Biochemical Analysis
Biochemical Properties
3-Methoxy-4-nitrobenzaldehyde plays a role in several biochemical reactions. It interacts with enzymes such as aldehyde dehydrogenase, which catalyzes the oxidation of aldehydes to carboxylic acids. This interaction is crucial for the metabolism and detoxification of aldehydes in biological systems. Additionally, this compound can form Schiff bases with primary amines, which are important intermediates in various biochemical pathways .
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modulating the activity of key signaling molecules. For instance, it has been observed to inhibit the activity of certain kinases, leading to alterations in cell proliferation and apoptosis. Furthermore, this compound can impact gene expression by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific enzymes and inhibit their activity, such as aldehyde dehydrogenase, by forming covalent adducts with the enzyme’s active site. This inhibition can lead to the accumulation of aldehydes, which can have various downstream effects on cellular metabolism. Additionally, this compound can induce oxidative stress by generating reactive oxygen species (ROS), which can further modulate cellular signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or prolonged exposure to light. Over time, the degradation products of this compound can also influence cellular functions, potentially leading to altered cellular responses in long-term studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical interactions without significant adverse effects. At higher doses, this compound can induce toxic effects, including liver damage and oxidative stress. These effects are dose-dependent and highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, which catalyzes the oxidation of the methoxy group to form a hydroxyl group. This metabolic transformation can lead to the formation of reactive intermediates that can further interact with cellular macromolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters such as organic anion transporters, which facilitate its uptake and distribution across cellular membranes. The compound can also bind to plasma proteins, which can influence its bioavailability and distribution within the body .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be targeted to specific cellular compartments such as the mitochondria, where it can exert its effects on mitochondrial function and energy metabolism. The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific organelles within the cell .
Properties
IUPAC Name |
3-methoxy-4-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO4/c1-13-8-4-6(5-10)2-3-7(8)9(11)12/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUTIWOZYHHSBBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90467486 | |
Record name | 3-METHOXY-4-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80410-57-7 | |
Record name | 3-METHOXY-4-NITROBENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90467486 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methoxy-4-nitrobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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